Product packaging for Ethyl 4,4,4-trifluorocrotonate(Cat. No.:CAS No. 25597-16-4)

Ethyl 4,4,4-trifluorocrotonate

Cat. No.: B042193
CAS No.: 25597-16-4
M. Wt: 168.11 g/mol
InChI Key: ZKRJCMKLCDWROR-ONEGZZNKSA-N
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Description

Ethyl 4,4,4-trifluorocrotonate, also known as this compound, is a useful research compound. Its molecular formula is C6H7F3O2 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374114. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7F3O2 B042193 Ethyl 4,4,4-trifluorocrotonate CAS No. 25597-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRJCMKLCDWROR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282600
Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25597-16-4, 406-10-0
Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25597-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 4,4,4-trifluorocrotonate
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Record name NSC374114
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374114
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Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
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Record name 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester, (2E)
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Record name 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester
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The Growing Importance of Fluorinated Compounds in Modern Chemistry

Fluorinated organic compounds have become indispensable in contemporary chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. researchgate.net The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comjcu.cz This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. numberanalytics.com

In medicinal chemistry, the strategic incorporation of fluorine can lead to improvements in a drug's metabolic stability, bioavailability, and binding affinity to its target. researchgate.netmdpi.comtandfonline.com By replacing hydrogen or other functional groups with fluorine, chemists can fine-tune the properties of a molecule to enhance its therapeutic efficacy. researchgate.net The presence of fluorine can block metabolic pathways, leading to a longer-lasting effect of the drug in the body. tandfonline.com

The Trifluoromethyl Group: a Game Changer in Chemical Design

Among the various fluorine-containing functionalities, the trifluoromethyl (CF3) group holds a position of particular importance. zju.edu.cn This group is a common feature in many successful drugs and agrochemicals. zju.edu.cnwikipedia.org The trifluoromethyl group is highly electronegative and lipophilic, meaning it can increase a molecule's ability to pass through cell membranes, a crucial factor for drug effectiveness. beijingyuji.com

The CF3 group can significantly enhance the metabolic stability of a compound. zju.edu.cnbeijingyuji.com The carbon-fluorine bonds are very strong and resistant to cleavage by metabolic enzymes, which can lead to a longer half-life and improved bioavailability of the drug. beijingyuji.com Furthermore, the trifluoromethyl group can act as a bioisostere for other groups like methyl or chloro, allowing for the optimization of a molecule's steric and electronic properties to improve its interaction with biological targets. wikipedia.org

Reactivity and Reaction Mechanisms of Ethyl 4,4,4 Trifluorocrotonate

Specific Reaction Pathways

The conversion of ethyl 4,4,4-trifluorocrotonate to 4,4,4-trifluorocrotonaldehyde (B13457059) is a significant transformation that provides access to a versatile fluorinated building block for organic synthesis. This reduction of an α,β-unsaturated ester to the corresponding aldehyde can be effectively achieved using hydride-donating reagents, with diisobutylaluminum hydride (DIBAL-H) being a particularly suitable choice for this partial reduction.

The reaction mechanism involves the partial reduction of the ester functionality. DIBAL-H is a powerful and sterically hindered reducing agent, which, under controlled temperature conditions, can selectively reduce esters to aldehydes without further reduction to the corresponding alcohol. masterorganicchemistry.comsaskoer.ca The reaction is typically carried out at very low temperatures, commonly -78 °C (the sublimation point of dry ice), to prevent over-reduction. masterorganicchemistry.compitt.edu

The process begins with the coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the aluminum to the carbonyl carbon. This results in the formation of a stable tetrahedral intermediate. masterorganicchemistry.comyoutube.com At low temperatures, this intermediate is stable and does not readily eliminate the alkoxy group. masterorganicchemistry.com Subsequent aqueous workup, often with a mild acid or a salt solution like saturated ammonium (B1175870) chloride, hydrolyzes this intermediate to release the desired aldehyde. chem960.com

Detailed research findings have established general procedures for the DIBAL-H reduction of esters to aldehydes. While specific yields for the conversion of this compound are not extensively documented in publicly available literature, the established protocols for similar substrates provide a reliable framework for this transformation.

Parameter Condition Purpose
Reagent Diisobutylaluminum hydride (DIBAL-H)Provides a hydride for the selective partial reduction of the ester.
Solvent Diethyl ether or TolueneInert solvent to dissolve the substrate and reagent.
Temperature -78 °CPrevents over-reduction of the aldehyde to the corresponding alcohol.
Stoichiometry ~1.05 equivalents of DIBAL-HEnsures complete conversion of the starting ester while minimizing excess reagent.
Reaction Time ~1.5 hoursAllows for the complete formation of the tetrahedral intermediate.
Workup Saturated aqueous ammonium chloride solutionQuenches the reaction and facilitates the hydrolysis of the intermediate to the aldehyde.

Derivatization and Transformations of Ethyl 4,4,4 Trifluorocrotonate

Synthesis of Fluorinated Derivatives with Enhanced Biological Activity

The incorporation of fluorine atoms, and specifically the trifluoromethyl group, into organic molecules is a widely recognized strategy in medicinal chemistry to enhance the biological activity of compounds. innospk.commdpi.com This is often attributed to the increased lipophilicity, metabolic stability, and bioavailability that the trifluoromethyl group imparts to the resulting molecules. innospk.commdpi.com Ethyl 4,4,4-trifluorocrotonate serves as a key starting material for creating such fluorinated derivatives. chemimpex.com

For instance, fluorinated flavonoids and chalcones, synthesized from fluorinated precursors, have demonstrated enhanced antibacterial, antiviral, and anticancer properties. mdpi.com The trifluoromethyl group can be more effective than other halogens, like chlorine, in increasing the antibacterial activity of flavonoids. mdpi.com Furthermore, this compound is used in the synthesis of trifluoromethyl-substituted pyridine (B92270) derivatives through Diels-Alder reactions. researchgate.net It also serves as an intermediate in the production of various pharmaceutically active molecules and agricultural products. alfa-chemical.com The development of efficient methods to create N-trifluoromethyl amides, which are valuable in materials science, pharmaceuticals, and agrochemicals, further highlights the importance of fluorinated building blocks. nih.gov

Formation of Amino Trifluoromethyl Cyclopropane (B1198618) Carboxylic Acid Derivatives

This compound is a valuable precursor for the synthesis of novel amino trifluoromethyl cyclopropane carboxylic acid derivatives. innospk.comalfa-chemical.comchemicalbook.in These cyclopropane derivatives are synthesized through a Michael-initiated ring closure reaction. researchgate.net

In this process, a nucleophile adds to the this compound, leading to the formation of an enolate. This intermediate then undergoes a spontaneous intramolecular nucleophilic substitution to form the trifluoromethylated cyclopropane ring. researchgate.net This method has been shown to be efficient for producing functionalized trifluoromethyl cyclopropanes. researchgate.net

Derivatives for Specific Research Applications

Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate

Ethyl 3-amino-4,4,4-trifluorocrotonate is a significant derivative of this compound with applications in the pharmaceutical, agrochemical, and materials science industries. nbinno.com It serves as a crucial intermediate for herbicides and insecticides and as a monomer for high-thermal-stability polymers. nbinno.com

One common synthesis method involves the reaction of ethyl trifluoroacetoacetate with ammonium (B1175870) acetate. googleapis.com In a solvent-free approach, these reactants are heated together, with an excess of ammonium acetate, to produce the desired product in high yield. Another method involves reacting an alkali metal enolate of a trifluoroacetoacetic ester with an amine in the presence of an acid. google.com This two-stage process can be performed as a "one-pot" reaction and provides high yields without significant byproducts. google.com

ReactantsReagents/ConditionsProductYieldReference
Ethyl trifluoroacetoacetate, Ammonium acetate85°C, 4 hoursEthyl 3-amino-4,4,4-trifluorocrotonate>98% googleapis.com
Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide, Ammonium acetate, Acetic acidCyclohexane, heatEthyl 3-amino-4,4,4-trifluorocrotonate62% google.comgoogle.com
Ethyl trifluoroacetoacetate, Ammonia gas, Acetic acid85°C, 2 hoursEthyl 3-amino-4,4,4-trifluorocrotonate>98% googleapis.com

Synthesis of Ethyl 3-(methylamino)-4,4,4-trifluorobutanoate

The synthesis of ethyl 3-(methylamino)-4,4,4-trifluorobutanoate can be achieved through the reaction of this compound with methylamine (B109427). prepchem.com In a typical procedure, gaseous methylamine is dissolved in ethanol (B145695) at a low temperature, followed by the addition of this compound. prepchem.com The reaction mixture is then allowed to warm to room temperature and stirred overnight. prepchem.com After removing the solvent, the product is purified by distillation. prepchem.com

Another approach involves the reaction of ethyl trifluoroacetoacetate with a 40% aqueous methylamine solution in the presence of acetic acid and cyclohexane. google.com The mixture is heated to boiling, and the water is removed as it forms. google.com

ReactantsReagents/ConditionsProductYieldReference
This compound, MethylamineEthanol, 0°C to 20°CEthyl 3-(methylamino)-4,4,4-trifluorobutanoate22 g (from 25 g of crotonate) prepchem.com
Ethyl trifluoroacetoacetate, Aqueous methylamine solutionAcetic acid, Cyclohexane, heatEthyl 3-(methylamino)-4,4,4-trifluorocrotonate73% google.com
Ethyl trifluoroacetoacetate, Methylamine gasAcetic acid, 85°CEthyl 3-(N-methylamino)-4,4,4-trifluorocrotonate>95% googleapis.com

Synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid

An efficient asymmetric synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid has been developed utilizing a diastereoselective Michael addition reaction. researchgate.netresearchgate.net This method involves the reaction of ethyl crotonate or this compound with a Ni(II) complex of a chiral Schiff base derived from glycine. researchgate.netresearchgate.net

The stereochemical outcome of this reaction is subject to kinetic and thermodynamic control. researchgate.netresearchgate.net Under kinetically controlled conditions, a high degree of diastereoselectivity (up to 94% de) can be achieved, leading to an efficient synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid. researchgate.netresearchgate.net The thermodynamically controlled reaction, however, results in more modest stereoselectivity. researchgate.netresearchgate.net Following the Michael addition, the resulting adducts are decomposed with aqueous hydrochloric acid, and subsequent treatment with ammonium hydroxide (B78521) yields the target pyroglutamic acids. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) has been effectively applied to study the reactions of ethyl 4,4,4-trifluorocrotonate, particularly in cycloaddition reactions. researchgate.netsemanticscholar.orgkashanu.ac.ir This theoretical framework focuses on the changes in electron density to understand chemical reactivity, offering insights beyond traditional frontier molecular orbital theory.

Understanding Reaction Mechanisms and Selectivity

MEDT studies have been crucial in elucidating the mechanisms and selectivity of reactions involving this compound. For instance, in the polar Diels-Alder reaction with 2,4-dimethyl-5-ethoxyoxazole, MEDT analysis at the MPWB1K/6-311G(d,p) computational level revealed that the reaction proceeds through a one-step mechanism with an asynchronous transition state. researchgate.netresearchgate.net The energy profiles calculated using this theory correctly predicted the formation of a single cycloadduct, which aligns with experimental observations. researchgate.net

Furthermore, MEDT has been used to rationalize the stereoselectivity of such reactions. In the aforementioned Diels-Alder reaction, the endo stereoselectivity was confirmed by analyzing the molecular electrostatic potential (MEP) and non-covalent interactions (NCIs) along the reaction pathway. researchgate.net This level of detailed mechanistic understanding is vital for designing stereoselective syntheses. The theory has also been applied to understand the role of catalysts and the preference for specific reaction pathways in various cycloaddition reactions. researchgate.netacs.org

Analysis of Nucleophilic and Electrophilic Parr Functions

The regioselectivity of reactions involving this compound can be effectively explained through the analysis of nucleophilic and electrophilic Parr functions, a key component of MEDT. mdpi.comluisrdomingo.com These functions identify the most nucleophilic and electrophilic centers within a molecule, thereby predicting the most likely sites for bond formation. luisrdomingo.com

In the Diels-Alder reaction between this compound and 2,4-dimethyl-5-ethoxyoxazole, the analysis of Parr functions at the reactive sites of both molecules successfully explained the observed regioselectivity. researchgate.net This predictive capability is a powerful tool for chemists, allowing for the rational design of reactions to obtain specific constitutional isomers. researchgate.netmdpi.com

Conceptual Density Functional Theory (CDFT) Insights into Reactivity

Conceptual Density Functional Theory (CDFT) provides a set of global and local reactivity indices that quantify the electrophilic and nucleophilic character of molecules. mdpi.comnih.gov For this compound, CDFT analysis has been instrumental in characterizing its reactivity.

In a study of its Diels-Alder reaction, CDFT reactivity indices classified this compound as a strong electrophile. researchgate.netresearchgate.net This heightened electrophilicity is attributed to the electron-withdrawing trifluoromethyl group. The table below summarizes the key CDFT indices for this compound and its reaction partner in a specific study.

CompoundElectronic Chemical Potential (μ)Electrophilicity (ω)Nucleophilicity (N)
This compound (ET 5)Strong ElectrophileStrong Nucleophile
2,4-dimethyl-5-ethoxyoxazole (DE 4)
This table is based on the findings from a study on the Diels-Alder reaction. researchgate.net

The insights from CDFT are not limited to predicting reactivity but also extend to understanding the driving forces of a reaction. The strong electrophilic nature of this compound, as determined by CDFT, explains its propensity to react with nucleophilic partners. researchgate.net

Electron Localization Function (ELF) and Intrinsic Reaction Coordinate (IRC) Pathways

The combination of the Electron Localization Function (ELF) and Intrinsic Reaction Coordinate (IRC) pathways offers a detailed picture of the electronic events that occur during a chemical reaction. researchgate.netacs.org The ELF provides a topological analysis of the electron density, revealing the regions of covalent bonds and lone pairs, while the IRC traces the lowest energy path connecting reactants to products via the transition state. acs.org

For the Diels-Alder reaction of this compound, ELF analysis along the IRC pathway was used to understand the bond formation sequence. researchgate.net This analysis helps in determining whether a reaction is concerted or proceeds through a stepwise mechanism. researchgate.netacs.org In some cycloaddition reactions, this method has revealed a non-concerted, two-stage, one-step molecular mechanism. researchgate.net The topological changes in the ELF along the reaction path provide a rigorous description of the electronic rearrangements, such as the breaking and forming of bonds and the creation of new stereocenters. acs.orgacs.org

Computational Modeling for Property Prediction and Reaction Design

Computational modeling is increasingly being used to predict molecular properties and to design new reactions. arxiv.orgarxiv.org For compounds like this compound, computational methods can predict various physicochemical properties, which are crucial for its application in synthesis. innospk.com

Machine learning models, a subset of computational modeling, are being developed to predict molecular properties with high accuracy. arxiv.orgchemrxiv.org These models can be trained on existing data to predict properties like reactivity, solubility, and toxicity for new or modified molecules. arxiv.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can link the structure of a molecule to its biological activity, aiding in the design of new pharmaceuticals. arxiv.orgarxiv.org While specific models for this compound are not detailed in the provided context, the general applicability of these methods suggests their potential for accelerating the discovery of new applications for this versatile compound. The use of computational tools can help in screening virtual libraries of compounds and prioritizing candidates for experimental validation, thus saving time and resources in the drug discovery and materials science fields. arxiv.orguni-regensburg.de

Applications of Ethyl 4,4,4 Trifluorocrotonate in Advanced Research Fields

Pharmaceutical Development and Medicinal Chemistry

The incorporation of fluorine, and specifically the trifluoromethyl (CF3) group, into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Ethyl 4,4,4-trifluorocrotonate serves as a key intermediate in this process, enabling the synthesis of novel therapeutic agents. innospk.comchemimpex.com

This compound is a foundational precursor for the synthesis of various active pharmaceutical ingredients (APIs). innospk.comechemi.com It is frequently used to create more complex intermediates, such as Ethyl 3-amino-4,4,4-trifluorocrotonate, which are then employed in the construction of diverse molecular frameworks for drugs. sancaiindustry.com Its role as a starting material is crucial for introducing the trifluoromethyl group into heterocyclic compounds, a common feature in many modern pharmaceuticals. sancaiindustry.com The reactivity of the molecule allows it to be a versatile building block for researchers developing new therapeutic agents. chemimpex.com

The trifluoromethyl group is highly prized in drug design for its ability to improve a molecule's pharmacokinetic profile. innospk.com Incorporating the CF3 group from this compound can significantly enhance key properties of a drug candidate, including:

Metabolic Stability : The strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic breakdown, prolonging the drug's presence in the body. chemimpex.com

Lipophilicity : The CF3 group can increase the fat-solubility of a molecule, which can improve its ability to cross cell membranes. innospk.com

Binding Affinity : The electron-withdrawing nature of the CF3 group can alter a molecule's electronic properties, potentially leading to stronger and more selective binding to its biological target. chemimpex.com

These enhancements make this compound an invaluable tool for medicinal chemists aiming to design novel drugs for a wide range of conditions, from infectious diseases to chronic illnesses. innospk.com

This compound and its derivatives are utilized in the development of pharmaceuticals targeting neurological disorders. chemimpex.com The unique properties conferred by the trifluoromethyl group can lead to improved selectivity and efficacy for specific neurological targets. chemimpex.com This allows for the design of more precise medications for a variety of conditions affecting the nervous system. brainfacts.org

The structural features of this compound make it a valuable intermediate in the synthesis of drugs with a broad range of therapeutic applications.

Anti-cancer Drugs : The compound is used as an intermediate in producing various anti-cancer agents. nbinno.com For example, it is used in the synthesis of benzopyran derivatives, which have been investigated as selective COX-2 inhibitors for treating certain types of cancer associated with inflammation. nih.govgoogle.com Research has also explored its use in creating pyrrolopyridazine derivatives, which have shown potential as anticancer agents. uaiasi.romdpi.com

Anti-inflammatory Drugs : It is a key reagent in creating novel anti-inflammatory drugs. nbinno.com Specifically, it is used to synthesize deuterated benzopyran analogues that act as selective COX-2 inhibitors, a major target for anti-inflammatory therapies. nih.gov The development of such selective inhibitors is a significant goal in creating anti-inflammatory and analgesic drugs. google.com

Anti-viral Drugs : The compound's chemical properties are leveraged to modify existing drug structures to improve their therapeutic profiles, including for anti-viral applications. Derivatives such as pyrrolopyridazines, which can be synthesized using related intermediates, have been identified as having potential anti-HIV and antiviral properties. uaiasi.ro

Therapeutic AreaSynthesized Compound Class/DerivativeResearch Finding/Application
Anti-cancerBenzopyran DerivativesUsed as selective COX-2 inhibitors in cancers mediated by inflammation. nih.gov
Anti-cancerPyrrolopyridazine DerivativesInvestigated for antitumor activity. uaiasi.romdpi.com
Anti-inflammatoryBenzopyran AnaloguesAct as selective COX-2 inhibitors for treating pain and inflammation. nih.govgoogle.com
Anti-viralPyrrolopyridazine DerivativesInvestigated for potential anti-HIV and general antiviral properties. uaiasi.ro
Neurological DisordersVarious APIsThe CF3 group enhances selectivity and efficacy for neurological targets. chemimpex.com

Agrochemical Industry

Beyond pharmaceuticals, this compound is a significant intermediate in the agrochemical sector. innospk.com The inclusion of fluorine atoms in pesticides and herbicides can substantially improve their effectiveness and stability. innospk.comnbinno.com

This compound serves as a crucial building block for synthesizing a variety of modern herbicides and insecticides. sancaiindustry.comnbinno.com Its high reactivity and the presence of the trifluoromethyl group make it ideal for creating potent agrochemicals. innospk.com The unique chemical structure allows for the development of insecticides and selective herbicides that can modify biological pathways in pests and weeds, leading to enhanced crop protection. chemimpex.com This contributes to the creation of more effective and environmentally stable agricultural solutions. chemimpex.com

Agrochemical TypeRole of this compoundBenefit
HerbicidesKey intermediate in synthesis. sancaiindustry.comnbinno.comContributes to the design of selective herbicides that effectively control weeds.
InsecticidesServes as a precursor in synthesis. innospk.comchemimpex.comAllows for the development of more effective insecticides by modifying pest biological pathways.

Modification of Biological Pathways in Pests for Crop Protection

In the agricultural sector, this compound serves as a crucial precursor for the synthesis of advanced agrochemicals, particularly pesticides. innospk.comlookchem.com The compound itself is an intermediate, meaning it is a foundational chemical used to build more complex active ingredients. innospk.comlookchem.com The presence of the trifluoromethyl (CF₃) group in its structure is of significant interest in agrochemical design. This group is known to enhance the biological activity of the final pesticide molecules. innospk.com

Research focuses on using this compound as a starting material to create novel insecticides and herbicides. innospk.com The incorporation of the fluorine-containing moiety is a strategy employed to improve the efficacy of these crop protection agents. innospk.com While the compound itself is not typically applied directly to crops, its role in the manufacturing process is vital for producing the active ingredients that ultimately function to modify biological pathways in pests, offering enhanced crop protection. chemimpex.com

Materials Science and Polymer Chemistry

The distinct chemical properties of this compound make it a valuable component in the field of materials science, specifically in the development of high-performance polymers. lookchem.comchemimpex.com

This compound is utilized as a monomer or a chemical building block in the synthesis of fluorinated polymers. lookchem.comchemimpex.com The inclusion of this compound into a polymer chain allows for the creation of materials with specialized characteristics. These resulting polymers are explored for use in advanced coatings and other applications where durability and chemical resistance are paramount. chemimpex.com The reactivity of its double bond allows it to be incorporated into polymer structures through various polymerization reactions. innospk.com

A primary driver for using this compound in polymer chemistry is to enhance the material's stability. The incorporation of the trifluoromethyl group into polymer backbones leads to materials with significantly improved thermal stability and chemical resistance. chemimpex.comchemimpex.com This is because the fluorine atoms create strong carbon-fluorine bonds and shield the polymer chain from chemical attack. Consequently, polymers derived from this monomer are suitable for high-performance applications where materials are exposed to harsh temperatures or corrosive environments. chemimpex.comchemimpex.com

Catalysis and Ligand Design

This compound also finds applications in the realm of catalysis, both as a reactant in catalyzed reactions and as a model for designing specialized molecules. sigmaaldrich.comresearchgate.net

In the context of catalysis and advanced materials, particularly for applications like organic light-emitting diodes (OLEDs), the design of ligands is critical. This compound is relevant to this area due to its potent electron-withdrawing trifluoromethyl group. rsc.org In the design of ligands for cyclometalated iridium(III) complexes, for example, electron-withdrawing groups like -CF₃ are strategically substituted onto the ligands. rsc.org

Q & A

Q. What are the key physicochemical properties of ethyl 4,4,4-trifluorocrotonate, and how do they influence its reactivity in organic synthesis?

this compound (CAS: 25597-16-4) is a fluorinated crotonate ester with a molecular formula of C₆H₇F₃O₂ (MW: 168.11). Its physicochemical properties include:

  • Boiling point : 113–115°C
  • Density : 1.125 g/mL at 20°C
  • Refractive index (RI) : 1.3601
  • Flash point : 25°C (UN3272 hazard classification) .

The trifluoromethyl group enhances electrophilicity at the β-carbon, making it reactive in conjugate additions and cycloadditions. Its low flash point necessitates careful handling under inert atmospheres for exothermic reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard synthesis involves esterification of 4,4,4-trifluorocrotonic acid with ethanol under acid catalysis. Alternative routes include:

  • Michael addition of trifluoromethylated precursors to α,β-unsaturated esters .
  • Decarboxylation of ethyl 4,4,4-trifluoroacetoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Purity optimization (>96%) is achieved via fractional distillation or column chromatography, with NMR and GC-MS used for characterization .

Advanced Research Questions

Q. How does the trifluoromethyl group influence diastereoselectivity in [3+2] annulation reactions with α-iminoketones?

In Brønsted base-catalyzed annulation (e.g., using phosphazene base), the trifluoromethyl group stabilizes the enolate intermediate, directing nucleophilic attack to form β-trifluoromethyl-substituted γ-lactams with >99% diastereoselectivity . The reaction involves:

Chemoselective reduction of α-iminoketones with thiols.

Intermolecular Michael addition of the enolate to the α,β-unsaturated ester.
Key mechanistic insights include steric and electronic effects of the CF₃ group on transition-state stabilization .

Q. What challenges arise in copper-catalyzed enantioselective conjugate additions to this compound, and how are they addressed?

Copper catalysts (e.g., CuI with chiral phosphine ligands) enable asymmetric 1,4-additions of Grignard reagents to the β-carbon. Challenges include:

  • Low enantioselectivity due to competing side reactions (e.g., β-hydride elimination).
  • Solvent effects : Polar aprotic solvents (THF) improve ligand coordination and reduce racemization.
    Optimized conditions (e.g., −20°C, 12 h) yield products with 80–90% enantiomeric excess (ee) .

Q. How do computational studies (e.g., Molecular Electron Density Theory) explain the regioselectivity of Diels-Alder reactions involving this compound?

Computational analyses reveal that the electron-withdrawing CF₃ group polarizes the α,β-unsaturated ester, increasing electrophilicity at the β-position. This favors inverse electron-demand Diels-Alder reactions with electron-rich dienes. Transition-state modeling shows a lower activation energy for the endo pathway due to secondary orbital interactions .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates and products derived from this compound?

  • NMR spectroscopy : ¹⁹F NMR (δ −60 to −70 ppm for CF₃) confirms regiochemistry .
  • GC-MS : Monitors reaction progress and detects byproducts (e.g., decarboxylated derivatives) .
  • X-ray crystallography : Resolves stereochemistry in cycloadducts .

Q. How can competing side reactions (e.g., ester hydrolysis) be suppressed during synthetic workflows?

  • Anhydrous conditions : Use molecular sieves or inert gas atmospheres.
  • Low-temperature kinetics : Slow addition of nucleophiles minimizes hydrolysis .
  • Protecting groups : Silyl or tert-butyl esters stabilize intermediates in multistep syntheses .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points (113–115°C vs. 129–130°C): How should researchers validate data?

The lower boiling point (113–115°C) corresponds to This compound , while the higher range (129–130°C) refers to its acetoacetate analog (ethyl 4,4,4-trifluoroacetoacetate ) . Cross-referencing CAS numbers (25597-16-4 vs. 372-31-6) and molecular weights (168.11 vs. 184.12) resolves this .

Safety and Handling Protocols

  • Storage : In amber glass under nitrogen at −20°C to prevent moisture absorption .
  • Waste disposal : Neutralize with aqueous NaHCO₃ before incineration (UN3272 guidelines) .

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Ethyl 4,4,4-trifluorocrotonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.